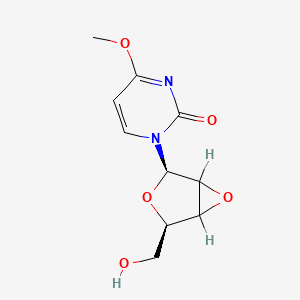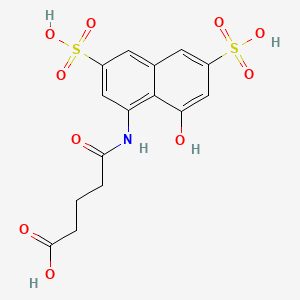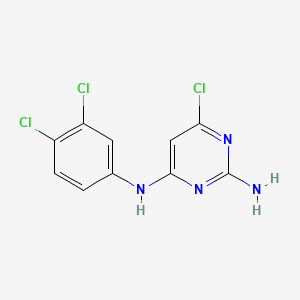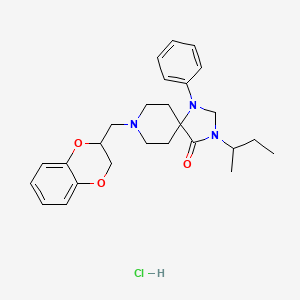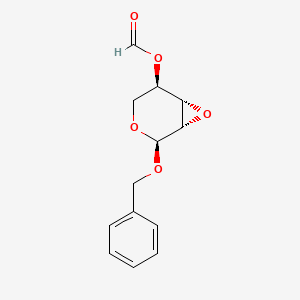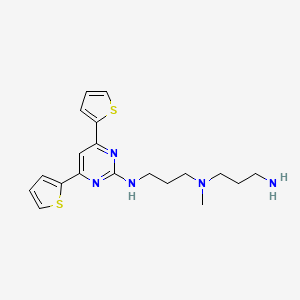
1,3-Propanediamine, N-(3-aminopropyl)-N'-(4,6-di-2-thienyl-2-pyrimidinyl)-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dithienyl-2-NHPrN(Me)PrNH2-Pyr is a complex organic compound that features a pyrimidine core substituted with thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dithienyl-2-NHPrN(Me)PrNH2-Pyr typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, the condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester can produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the Gewald reaction, which is known for its efficiency in producing thiophene derivatives. The process involves the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,6-Dithienyl-2-NHPrN(Me)PrNH2-Pyr undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Scientific Research Applications
4,6-Dithienyl-2-NHPrN(Me)PrNH2-Pyr has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Mechanism of Action
The mechanism of action of 4,6-Dithienyl-2-NHPrN(Me)PrNH2-Pyr involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse range of activities.
Comparison with Similar Compounds
4,6-Dithienyl-2-NHPrN(Me)PrNH2-Pyr can be compared with other thiophene and pyrimidine derivatives:
Thiophene Derivatives: Compounds like 2,5-di(2-thienyl)pyrroles exhibit similar electronic properties but differ in their specific applications and reactivity.
Pyrimidine Derivatives: Compounds such as 2-amino-4,6-dimethoxypyrimidine are used in different contexts, including as intermediates in the synthesis of pharmaceuticals.
Conclusion
4,6-Dithienyl-2-NHPrN(Me)PrNH2-Pyr is a versatile compound with significant potential in various scientific and industrial applications. Its unique structural properties and reactivity make it a valuable subject of study in fields ranging from chemistry to medicine.
Properties
CAS No. |
124959-58-6 |
|---|---|
Molecular Formula |
C19H25N5S2 |
Molecular Weight |
387.6 g/mol |
IUPAC Name |
N'-[3-[(4,6-dithiophen-2-ylpyrimidin-2-yl)amino]propyl]-N'-methylpropane-1,3-diamine |
InChI |
InChI=1S/C19H25N5S2/c1-24(10-4-8-20)11-5-9-21-19-22-15(17-6-2-12-25-17)14-16(23-19)18-7-3-13-26-18/h2-3,6-7,12-14H,4-5,8-11,20H2,1H3,(H,21,22,23) |
InChI Key |
WVNGZWDGAWCHDB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCN)CCCNC1=NC(=CC(=N1)C2=CC=CS2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


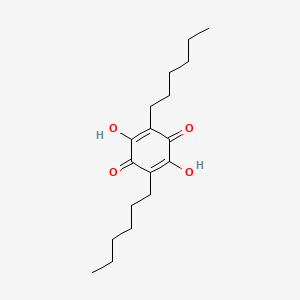
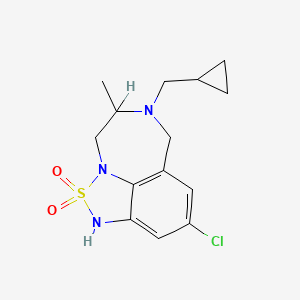
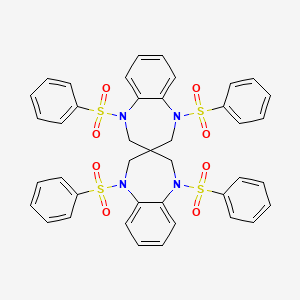

![Methyl 2-[(methoxycarbonyl)oxy]propanoate](/img/structure/B12794097.png)

